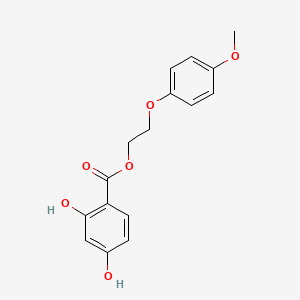
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester is an organic compound with a complex structure that includes both benzoic acid and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(4-methoxyphenoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the phenoxy or methoxy groups with other functional groups.
Scientific Research Applications
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The phenoxy and methoxy groups play a crucial role in the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2,4-dihydroxy-, methyl ester: This compound has a similar structure but with a methyl ester group instead of the 2-(4-methoxyphenoxy)ethyl ester group.
Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: This compound includes an additional methyl group on the benzoic acid ring.
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a methoxy group on the benzoic acid ring and an ethyl ester group.
Uniqueness
Benzoic acid, 2,4-dihydroxy-, 2-(4-methoxyphenoxy)ethyl ester is unique due to the presence of both 2,4-dihydroxybenzoic acid and 2-(4-methoxyphenoxy)ethyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
116208-89-0 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethyl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C16H16O6/c1-20-12-3-5-13(6-4-12)21-8-9-22-16(19)14-7-2-11(17)10-15(14)18/h2-7,10,17-18H,8-9H2,1H3 |
InChI Key |
PRMVHLQGFGLIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















